molecular formula C5H6NO2- B1246006 3,4-Dihydro-2H-Pyrrole-2-carboxylate

3,4-Dihydro-2H-Pyrrole-2-carboxylate

Cat. No.: B1246006
M. Wt: 112.11 g/mol
InChI Key: DWAKNKKXGALPNW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrroline-5-carboxylate is a 1-pyrrolinecarboxylate resulting from the removal of the proton from the carboxy group of 1-pyrroline-5-carboxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1-pyrroline-5-carboxylic acid.

Scientific Research Applications

Synthesis and Chemistry

3,4-Dihydro-2H-Pyrrole-2-carboxylate plays a significant role in the synthesis and chemistry of pyrrole derivatives. A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives was developed using a reaction between substituted 2H-azirines and enamines. This method yields a mixture of dihydropyrroles, which are then treated with acid to produce pyrrole-2-carboxylates in moderate to high yields (Law et al., 1984).

One-Pot Synthesis Techniques

Efficient one-pot methods for synthesizing pyrrole-2-carboxylates and -carboxamides have been developed. These methods involve an electrocyclic ring closure of chalcones and glycine esters or amides, forming 3,4-dihydro-2H-pyrrole intermediates. These intermediates are oxidized to form the corresponding pyrroles in moderate to high yields, demonstrating the versatility of this compound in various synthesis techniques (Imbri et al., 2014).

Material Science and Conductivity

In the field of material science, particularly in the study of conductive polymers, this compound has been studied for its self-doping conductive properties. For example, its different oxidized states were explored in relation to their geometric structures and energy band structures, highlighting its potential in electronic applications (Wang et al., 1995).

Biochemical Studies

The compound also finds relevance in biochemical studies. For instance, its role in the formation and elaboration of pyrroles during natural product biosyntheses has been examined. The pyrrole ring, often found as the pyrrole-2-carboxylate moiety in natural products, exhibits various chemical and electronic features that are significant in biological contexts (Walsh et al., 2006).

Properties

Molecular Formula

C5H6NO2-

Molecular Weight

112.11 g/mol

IUPAC Name

3,4-dihydro-2H-pyrrole-2-carboxylate

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/p-1

InChI Key

DWAKNKKXGALPNW-UHFFFAOYSA-M

SMILES

C1CC(N=C1)C(=O)[O-]

Canonical SMILES

C1CC(N=C1)C(=O)[O-]

Synonyms

1-pyrroline-5-carboxylate
delta(1)pyrroline-5-carboxylate
delta-1-pyrroline-5-carboxylate
delta-1-pyrroline-5-carboxylate, (+-)-isomer
delta-1-pyrroline-5-carboxylate, 14C-labeled, (+-)-isomer
delta-1-pyrroline-5-carboxylic acid
pyrroline-5-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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